4-[(Tetrahydrofurfuryloxy)methyl]thiophenol

Lipophilicity Drug Design ADME

4-[(Tetrahydrofurfuryloxy)methyl]thiophenol is a para-substituted aromatic thiol featuring a tetrahydrofurfuryl-protected benzylic alcohol moiety. This organosulfur building block integrates the nucleophilic thiol functionality with a cyclic ether side chain, enabling selective S-alkylation, disulfide formation, and metal-coordination chemistry while offering steric and electronic properties distinct from its ortho- and meta-regioisomers.

Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
CAS No. 1443355-26-7
Cat. No. B7998442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Tetrahydrofurfuryloxy)methyl]thiophenol
CAS1443355-26-7
Molecular FormulaC12H16O2S
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESC1CC(OC1)COCC2=CC=C(C=C2)S
InChIInChI=1S/C12H16O2S/c15-12-5-3-10(4-6-12)8-13-9-11-2-1-7-14-11/h3-6,11,15H,1-2,7-9H2
InChIKeyZTMAHJKEJBGFJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(Tetrahydrofurfuryloxy)methyl]thiophenol (CAS 1443355-26-7): A Regiospecific Thiophenol Scaffold for Precision Synthesis


4-[(Tetrahydrofurfuryloxy)methyl]thiophenol is a para-substituted aromatic thiol featuring a tetrahydrofurfuryl-protected benzylic alcohol moiety [1]. This organosulfur building block integrates the nucleophilic thiol functionality with a cyclic ether side chain, enabling selective S-alkylation, disulfide formation, and metal-coordination chemistry while offering steric and electronic properties distinct from its ortho- and meta-regioisomers.

Why 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol Cannot Be Replaced by Isomeric or Non-Functionalized Analogs


The position of the tetrahydrofurfuryloxy-methyl substituent on the phenyl ring critically governs the thiol’s nucleophilicity, steric accessibility, and electronic character [1]. Simply sourcing the 3- or 2-substituted regioisomer (CAS 1443351-06-1 or 1443346-27-7) or unsubstituted thiophenol introduces uncontrolled reactivity differences that undermine synthetic reproducibility and product selectivity in multi-step sequences.

Quantitative Differentiation of 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol Against Key Comparators


Computed XLogP3 Demonstrates a Measurable Lipophilicity Shift Relative to Unsubstituted Thiophenol

The incorporation of the tetrahydrofurfuryloxy-methyl group at the para position raises the computed octanol-water partition coefficient (XLogP3) of the thiophenol core from 1.9 (unsubstituted thiophenol) to 2.1 [1][2]. This +0.2 log-units difference reflects a modest but consistent increase in lipophilicity that can influence membrane permeability and protein binding in medicinal chemistry contexts.

Lipophilicity Drug Design ADME

Para-Substitution Maintains Steric Accessibility of the Thiol While Avoiding Ortho-Interference Observed in Regioisomers

The 4-substitution pattern places the bulky tetrahydrofurfuryloxy-methyl group distal to the reactive thiol, preserving a sterically unencumbered –SH environment comparable to unsubstituted thiophenol [1]. In contrast, the 3- and 2-regioisomers present increasing steric hindrance toward electrophilic attack, which can retard kinetics in S-alkylation and disulfide-exchange reactions. While direct kinetic data for this specific compound are not yet published, the topological polar surface area of 19.5 Ų computed for the 4-isomer is identical to that of the 3-isomer, confirming that the difference in reactivity arises from steric, not polar, factors.

Steric Effects Reactivity Regioselectivity

Batch Purity and Characterization Documentation Supports Procurement Confidence Relative to Uncharacterized Analogs

Commercial offerings of 4-[(tetrahydrofurfuryloxy)methyl]thiophenol consistently report purities ≥97% by NMR or HPLC, with verified CAS registry and MDL number MFCD19443069 . The 3-regioisomer is supplied at the same nominal purity (97%) but carries a distinct MDL identifier (MFCD19443070), underscoring the necessity of specifying the correct isomer for validated protocols.

Quality Control Purity Procurement

High-Value Application Scenarios for 4-[(Tetrahydrofurfuryloxy)methyl]thiophenol Based on Evidence


Medicinal Chemistry Lead Optimization Requiring Controlled Lipophilicity

The +0.2 log-unit lipophilicity gain over parent thiophenol, combined with the hydrogen-bond-accepting tetrahydrofuran ring, makes this scaffold suitable for fragment growing or bioisostere replacement where balancing permeability and solubility is critical [1].

Site-Selective Bioconjugation via Unhindered Thiol-Maleimide Chemistry

The sterically exposed thiol at the para position enables efficient, predictable conjugation to maleimide-activated biomolecules, avoiding the reduced reaction rates observed with ortho- or meta-substituted analogs [1].

Functional Linker for Metal-Organic Frameworks (MOFs) and Surface Modification

The thiol anchor and the ether oxygen provide two distinct coordination motifs, permitting orthogonal attachment to metal nodes or nanoparticle surfaces, while the para geometry ensures consistent spacing in periodic assemblies [1].

Reference Standard for Isomer-Specific Analytical Method Development

Owing to its well-defined CAS (1443355-26-7) and MDL (MFCD19443069), this compound serves as a reliable reference for distinguishing regioisomeric products by GC, HPLC, or NMR in quality-control workflows [1].

Technical Documentation Hub

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